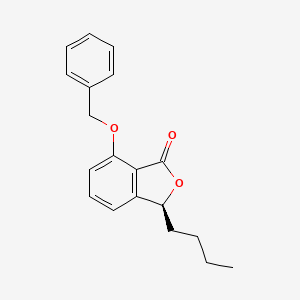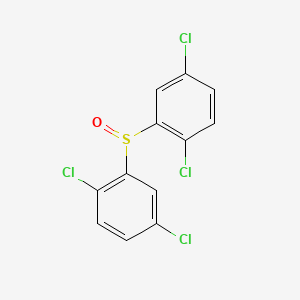
Bis(2,5-dichlorophenyl) sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,5-dichlorophenyl) sulfoxide: is an organosulfur compound with the molecular formula C12H6Cl4OS . It is a derivative of bithionol, a compound known for its antimicrobial properties. This compound is characterized by the presence of two 2,5-dichlorophenyl groups attached to a sulfoxide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(2,5-dichlorophenyl) sulfoxide can be synthesized through the oxidation of bis(2,5-dichlorophenyl) sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(2,5-dichlorophenyl) sulfoxide can undergo further oxidation to form bis(2,5-dichlorophenyl) sulfone.
Reduction: It can be reduced back to bis(2,5-dichlorophenyl) sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Bis(2,5-dichlorophenyl) sulfone.
Reduction: Bis(2,5-dichlorophenyl) sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2,5-dichlorophenyl) sulfoxide is used as an intermediate in the synthesis of more complex organosulfur compounds. It is also utilized in studies involving sulfoxide chemistry and its reactivity .
Biology and Medicine: The compound has been investigated for its potential antimicrobial properties. It has shown activity against bacteria, molds, yeast, and helminths. Research has also explored its use in parasitology, particularly in studies on liver fluke and lung fluke infections .
Industry: In industrial applications, this compound is used in the formulation of antimicrobial agents and preservatives. Its stability and reactivity make it a valuable component in various chemical processes .
Mecanismo De Acción
The mechanism of action of bis(2,5-dichlorophenyl) sulfoxide involves its ability to interact with microbial cell membranes, leading to disruption of cellular processes. The sulfoxide group can form reactive oxygen species (ROS) upon exposure to light, enhancing its antimicrobial activity. This photoactivation mechanism is particularly effective against certain pathogens .
Comparación Con Compuestos Similares
- Bis(2-hydroxy-3,5-dichlorophenyl) sulfide
- Bis(2-hydroxy-3,5-dichlorophenyl) sulfone
- 2,2’-Thiobis(4,6-dichlorophenol)
Comparison: Bis(2,5-dichlorophenyl) sulfoxide is unique due to its sulfoxide functional group, which imparts distinct chemical reactivity and biological activity compared to its sulfide and sulfone analogs. The sulfoxide group allows for specific interactions with microbial targets and enhances the compound’s ability to generate reactive oxygen species under light exposure, making it a potent antimicrobial agent .
Propiedades
Número CAS |
602305-54-4 |
|---|---|
Fórmula molecular |
C12H6Cl4OS |
Peso molecular |
340.0 g/mol |
Nombre IUPAC |
1,4-dichloro-2-(2,5-dichlorophenyl)sulfinylbenzene |
InChI |
InChI=1S/C12H6Cl4OS/c13-7-1-3-9(15)11(5-7)18(17)12-6-8(14)2-4-10(12)16/h1-6H |
Clave InChI |
VXQDGGDULGSCDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)S(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-](/img/structure/B12594755.png)
![2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B12594759.png)
![2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B12594767.png)
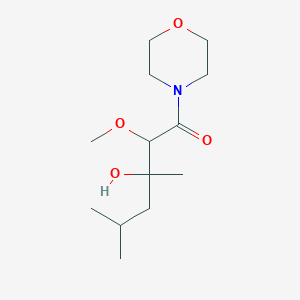
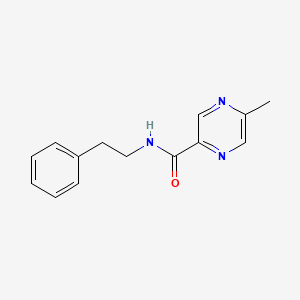

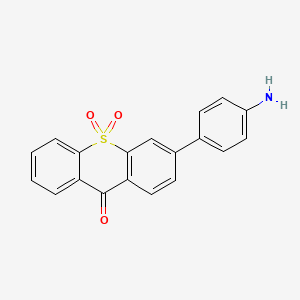

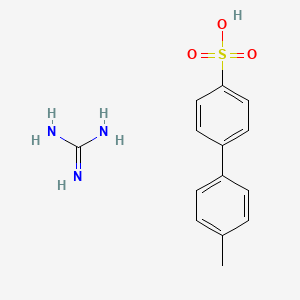
![2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate](/img/structure/B12594811.png)
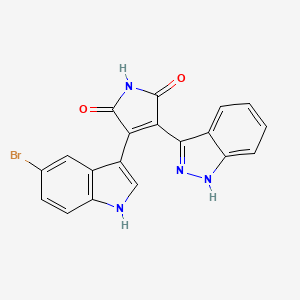
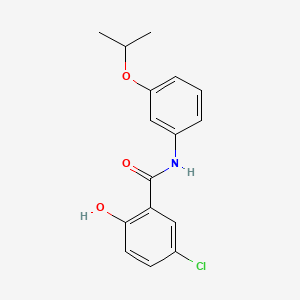
![4-Amino-3',4'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12594821.png)
